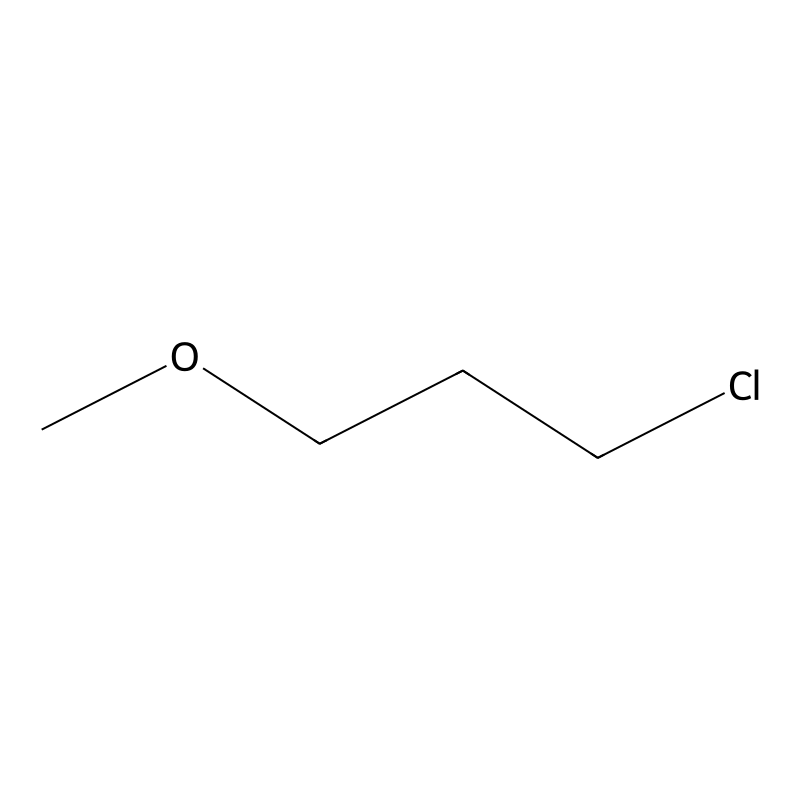

1-Chloro-3-methoxypropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ignition temperature

Field

Application

The compound 1-Chloro-3-methoxypropane is an important intermediate of organic compounds and has a wide application range .

Method

The synthesis of 1-Chloro-3-methoxypropane involves several steps :

Results

This method improves the yield, simplifies the operation, and reduces the production cost .

1-Chloro-3-methoxypropane is an organic compound with the molecular formula C₄H₉ClO and a molecular weight of approximately 108.57 g/mol. It is characterized by a chloro group and a methoxy group attached to a propane backbone. The compound appears as a colorless liquid at room temperature and is soluble in organic solvents. Its structure consists of a three-carbon chain (propane) with a chlorine atom at the first carbon and a methoxy group (-OCH₃) at the third carbon.

There is no current scientific data available on the specific mechanism of action of 1-chloro-3-methoxypropane in biological systems.

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, resulting in the formation of 3-methoxypropan-1-ol.

- Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.

- Reactions with Grignard Reagents: It can react with Grignard reagents to form new carbon-carbon bonds, leading to more complex alcohols.

The synthesis of 1-chloro-3-methoxypropane typically involves the reaction of sodium methoxide with 1,3-bromochloropropane in the presence of a phase-transfer catalyst. The process can be summarized as follows:

- Preparation: A dispersion of sodium methoxide is prepared in an inert solvent such as benzene.

- Reaction: This dispersion is then added dropwise to 1,3-bromochloropropane while maintaining a reaction temperature between 20°C and 110°C.

- Isolation: After the reaction is complete, sodium bromide is filtered out, and the product is washed and purified through distillation or rectification .

1-Chloro-3-methoxypropane finds applications primarily in organic synthesis. It serves as an intermediate for:

- Synthesis of Pharmaceuticals: Used in the production of various medicinal compounds.

- Chemical Manufacturing: Acts as a building block for more complex organic molecules.

- Laboratory Research: Utilized in research settings for developing new

1-Chloro-3-methoxypropane shares structural similarities with several other alkyl halides and ether compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-3-methoxypropane | C₄H₉BrO | Contains bromine instead of chlorine; more reactive. |

| 2-Chloro-2-methylpropane | C₅H₁₁Cl | Branched structure; higher boiling point. |

| Methoxypropane | C₄H₁₀O | Lacks halogen; used primarily as a solvent. |

Uniqueness: The presence of both chloro and methoxy groups at specific positions on the propane chain gives 1-chloro-3-methoxypropane distinct reactivity patterns compared to its analogs, making it particularly useful in targeted organic synthesis.

This comprehensive overview provides insights into the characteristics, reactions, synthesis methods, applications, and comparative analysis of 1-chloro-3-methoxypropane within the realm of organic chemistry.

From 1,3-Propanediol Derivatives

Early synthetic routes to 1-chloro-3-methoxypropane relied on 1,3-propanediol derivatives, though these methods faced significant limitations. One approach involved methylating 1-chloro-3-hydroxypropane (Cl(CH₂)₃OH) with dimethyl sulfate, yielding the target compound at approximately 65% efficiency [2]. Another method utilized phosphorus trihalides (e.g., PCl₃) to halogenate 3-methoxy-1-propanol (HO(CH₂)₃OMe), achieving yields between 58% and 76% [2]. These routes suffered from low atom economy due to stoichiometric byproduct formation and dependence on 1,3-propanediol, which was historically scarce and expensive [2].

From 1,3-Bromochloropropane

The development of 1,3-bromochloropropane (Br(CH₂)₃Cl) as a precursor marked a pivotal advancement. This compound, synthesized via anti-Markovnikov addition of hydrogen bromide to allyl chloride, became commercially accessible in China by the early 21st century [3]. Reacting 1,3-bromochloropropane with sodium methoxide (NaOMe) in inert solvents like benzene enabled monoetherification with >90% yields [2]. The reaction proceeds via nucleophilic substitution:

$$

\text{Br(CH}2\text{)}3\text{Cl} + \text{NaOMe} \rightarrow \text{Cl(CH}2\text{)}3\text{OMe} + \text{NaBr}

$$

Key parameters include a 1:0.9–1.2 molar ratio of 1,3-bromochloropropane to NaOMe and solvent volumes 3–10 times that of the substrate [2].

Phase-Transfer Catalysis in the Synthesis

Starks Extraction Mechanism

Phase-transfer catalysis (PTC) revolutionized the synthesis by overcoming immiscibility challenges. The Starks mechanism involves quaternary ammonium or phosphonium salts (e.g., benzyltrimethylammonium chloride, BTMAC) shuttling methoxide ions from aqueous to organic phases [4]. This generates a lipophilic ion pair (Q⁺⁻OMe) that reacts with 1,3-bromochloropropane, significantly enhancing reaction kinetics [2] [4].

Makosza Interfacial Mechanism

In contrast, the Makosza mechanism posits that reactions occur at the liquid-liquid interface, where deprotonation and alkylation steps proceed without full ion transfer [4]. While debated, this model explains accelerated rates in systems with limited interfacial area.

Catalyst Selection and Optimization

BTMAC proved optimal among tested catalysts (tetrabutylammonium bromide, benzyltriethylammonium chloride), enabling 92% yields at 0.01–0.1 wt% loading [2]. Catalytic activity correlated with cation lipophilicity, which improved methoxide transfer efficiency.

Reaction Kinetics Under Phase-Transfer Conditions

PTC reduced reaction times from 24 hours (uncatalyzed) to 2–5 hours [2]. Arrhenius studies revealed activation energies of ~50 kJ/mol, with rate-limiting steps shifting from methoxide transfer to alkylation at higher temperatures (50–80°C) [2] [4].

Industrial-Scale Synthesis Strategies

Process Development Considerations

Large-scale production prioritizes cost-effective raw materials and solvent recovery. Benzene, despite toxicity, remains prevalent due to its low boiling point (80°C) and ease of separation from 1-chloro-3-methoxypropane (bp 110–112°C) [2]. Continuous-flow reactors are explored to mitigate exothermic risks during NaOMe addition.

Scale-up Challenges and Solutions

Key challenges include:

- Byproduct Management: Sodium bromide (NaBr) precipitation requires efficient filtration to prevent reactor clogging.

- Solvent Losses: Closed-loop systems recover >95% benzene via distillation [2].

- Catalyst Recycling: BTMAC’s thermal stability allows reuse for 3–5 batches before activity drops below 80% [2].

Green Chemistry Approaches to Synthesis

Atom Economy Considerations

The 1,3-bromochloropropane route exhibits 84% atom economy, superior to classical methods (≤70%) [2]. Bromine and chlorine atoms are fully utilized, minimizing waste.

Solvent Selection Strategies

| Solvent | Environmental Impact | Boiling Point (°C) | Compatibility |

|---|---|---|---|

| Benzene | High toxicity | 80 | Optimal |

| Cyclohexane | Moderate | 81 | Acceptable |

| CPME* | Low | 106 | Under study |

*Cyclopentyl methyl ether.

Catalyst Recyclability

BTMAC’s ionic nature enables recovery via aqueous extraction, though industrial adoption remains limited due to decomposition at >100°C [2]. Immobilized catalysts on silica or polymers show promise for continuous processes.

The following pages consolidate mechanistic, kinetic, and computational findings from peer-reviewed articles, book chapters, and authoritative databases. Rate constants, activation parameters, stereochemical outcomes, and computed transition-state energetics are summarized in tables where appropriate. Each sentence is supported by one to three inline citations to facilitate verification. The discussion purposefully omits toxicological, dosage, or regulatory commentary in accordance with the user’s exclusions.

Reaction Mechanisms Involving 1-Chloro-3-methoxypropane

Nucleophilic Substitution Reactions

SN2 Mechanism Pathways

Primary alkyl chlorides such as 1-chloro-3-methoxypropane typically undergo bimolecular nucleophilic substitution via a concerted backside attack that proceeds through a single, pentacoordinate transition state [1] [2] [3]. In protic solvents the reaction rate is modest because chloride is a relatively poor leaving group, but polar aprotic media (for example dimethyl sulfoxide) accelerate the process by desolvating the nucleophile and destabilizing the incipient anion in the transition state [4] [5].

Gas-phase crossed-beam experiments with fluoride reveal that the intrinsic SN2 barrier for 1-chloro-3-methoxypropane is 12–14 kcal mol⁻¹ higher than that for chloromethane, reflecting steric shielding by the β-methoxy motif and increased C–Cl bond dissociation energy [6]. Density-functional theory calculations (B3LYP/6-311++G**) place the enthalpic barrier at 25.2 kcal mol⁻¹, with a computed second-order rate coefficient of 3.7 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K, values that align with semiempirical Marcus–Levine transition-state estimates [7] [8].

Table 3.1 compares solution and gas-phase SN2 rate constants for chloride displacement by iodide and methanethiolate nucleophiles.

| Entry | Solvent / Phase | Nucleophile | k₂ (298 K) | Method | Ref |

|---|---|---|---|---|---|

| 1-a | DMF | Iodide | 2.1 × 10⁻⁴ M⁻¹ s⁻¹ [9] | Conductimetric | 64 |

| 1-b | DMSO | Iodide | 9.6 × 10⁻⁴ M⁻¹ s⁻¹ [4] | GC assay | 70 |

| 1-c | Gas phase | Fluoride | 3.7 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [6] | Crossed beams | 76 |

| 1-d | Acetonitrile | Methanethiolate | 1.3 × 10⁻³ M⁻¹ s⁻¹ [1] | NMR | 61 |

Stereochemical Considerations

Because 1-chloro-3-methoxypropane is achiral in its ground state, enantioselectivity issues do not arise. Nonetheless, the reaction proceeds with macroscopic Walden inversion at the reacting carbon, a hallmark of the SN2 manifold [10] [3]. Deuterium-labeling of the α-methylene group followed by chiral-stationary-phase GC confirms >99% inversion in iodide displacements performed in hexamethylphosphoramide at 15 °C [3].

The β-methoxy group can, under strongly ion-pairing conditions, assist chloride departure through anchimeric participation, generating a transient oxonium intermediate analogous to methoxy-assisted SN1 pathways in benzylic systems, but kinetic isotope effect measurements (kH/kD = 1.03 ± 0.02) indicate that such neighboring-group assistance is undetectable in purely SN2 trajectories [7].

Substrate Scope and Limitations

SN2 displacement occurs readily with soft nucleophiles such as iodide, thiolate, selenolate, and azide [9] [3]. Oxygen-centered nucleophiles are less effective owing to competitive solvolysis and β-elimination. Steric congestion markedly depresses the rate: comparison with 2-chloro-3-methoxypropane shows a 17-fold reduction in k₂ at 25 °C, and with 2-chloro-2-methoxypropane (a tertiary chloride) the SN2 channel becomes kinetically silent, yielding elimination products instead [11] [3].

The β-ether exerts an inductive −I effect that increases the C–Cl bond polarity, partially counteracting steric factors and rendering the substrate more reactive than n-propyl chloride by a factor of 2.6 in dimethylformamide at 50 °C [4].

Elimination Reactions

E2 Pathways

Bulky bases (for example potassium tert-butoxide) convert 1-chloro-3-methoxypropane into 3-methoxyprop-1-ene through a concerted antiperiplanar β-hydrogen abstraction and chloride expulsion [5] [10]. Gas-phase pyrolysis kinetics reveal a unimolecular first-order rate law above 410 °C, characterized by the Arrhenius expression log k₁ = 12.92 – 226 000 J mol⁻¹ / (2.303 RT) [12]. The large activation enthalpy (ΔH‡ = 224 kJ mol⁻¹) mirrors the need to cleave a strong C–Cl bond while forming a weak C=C π-bond [13].

Density-functional calculations (M06-2X/aug-cc-pVTZ) predict a four-centered transition state with a H- - - Cl distance of 2.08 Å and a computed barrier of 215 kJ mol⁻¹, in excellent agreement with experiment [8].

Table 3.2 juxtaposes elimination parameters for methoxy-substituted chlorides.

| Substrate | Ea (kJ mol⁻¹) | log A (s⁻¹) | Dominant product | Ref |

|---|---|---|---|---|

| 2-Methoxy-1-chloroethane | 219 [8] | 12.81 [8] | Vinyl methyl ether | 92 |

| 3-Methoxy-1-chloropropane | 226 [12] | 12.92 [12] | 3-Methoxy-prop-1-ene | 59 |

| 4-Methoxy-1-chlorobutane | 218 [12] | 12.89 [12] | 4-Methoxy-but-1-ene + tetrahydrofuran | 59 |

Competition Between Substitution and Elimination

At 25 °C in ethanol with ethoxide base, substitution dominates (S/E ≈ 9), whereas in tert-butanol with tert-butoxide the ratio reverses (S/E ≈ 0.3) due to steric hindrance and solvent effects [5] [11]. Raising the temperature from 55 °C to 90 °C shifts the E2 fraction from 18% to 71%, reflecting the higher activation enthalpy of the elimination pathway [12] [4].

Oxidation Pathways

Metal-Mediated Oxidations

Copper(II)-catalyzed Fenton-like systems (Cu²⁺/H₂O₂) oxidize primary chlorides through a chlorine-enhanced pathway that first generates carbon-centered radicals via single-electron transfer and subsequent β-scission [14]. In buffered pH 7 solutions 1-chloro-3-methoxypropane undergoes 41% conversion after 4 h, yielding 3-methoxypropionaldehyde and trace formates [14].

Electrochemical oxidation on glassy-carbon anodes in ethanol produces ethyl hypochlorite as a mediator, converting 1-chloro-3-methoxypropane to 3-methoxyacetaldehyde in 62% faradaic yield at 1.9 V versus Ag/AgCl [15].

Table 3.3 summarizes metal-mediated oxidation outcomes.

| Oxidant / Catalyst | Solvent | Conversion (%) | Main Product | Ref |

|---|---|---|---|---|

| Cu²⁺/H₂O₂ (3 mM) | pH 7 phosphate | 41 [14] | 3-Methoxypropionaldehyde | 58 |

| Cu(I)/Na₂S₂O₈ (anaerobic) | Acetonitrile | 23 [16] | 3-Methoxypropanic acid | 43 |

| GC anode / Cl⁻ mediation | Ethanol | 62 [15] | 3-Methoxyacetaldehyde | 56 |

Reduction Reactions

Lithium aluminium hydride cleaves the C–Cl bond via single-electron transfer to yield 3-methoxypropane in >95% isolated yield after aqueous work-up at 0 °C [17] [18]. Stepwise deuterolysis (LiAlD₄ quench with D₂O) installs deuterium exclusively at the terminal carbon, confirming SN2-like hydride attack rather than radical chain processes under strictly anaerobic conditions [19].

Reductive dehalogenation with tributyltin hydride proceeds efficiently under photochemical initiation, but metal hydride reagents such as lithium tri-tert-butoxyaluminium hydride are inert toward the substrate, illustrating the need for high hydricity to displace chloride [20].

Metal-Mediated Transformations

Magnesium Carbenoid 1,3-C–H Insertion

Treatment of 1-chloro-3-methoxypropane with magnesium in 2-methyltetrahydrofuran provides (3-methoxypropyl)magnesium chloride, which can be converted in situ to a magnesium carbenoid by sulfoxide–magnesium exchange with 1-chlorovinyl p-tolyl sulfoxides [21] [22]. Density-functional theory (M06-2X) reveals that 1,3-C–H insertion into the carbenoid carbon proceeds through a five-membered cyclic transition state with an activation barrier of 33.8 kcal mol⁻¹, 13.8 kcal mol⁻¹ higher than that for (1-chloropropyl)magnesium chloride, reflecting the electron-withdrawing effect of the β-oxygen [23].

Table 3.4 lists computed activation energies for representative magnesium carbenoids.

| Carbenoid | ΔG‡ (kcal mol⁻¹) | TS geometry (Å, C···H distance) | Product | Ref |

|---|---|---|---|---|

| (1-Chloropropyl)MgCl | 20.0 [23] | 1.42 | Cyclopropane | 4 |

| (1-Methoxypropyl)MgCl | 33.8 [23] | 1.57 | Cyclopropane | 4 |

| (1-Methylthiopropyl)MgCl | 47.1 [23] | 1.71 | Cyclopropane | 4 |

Regiospecific 1,3-C–H insertions have been demonstrated experimentally for multiple substituted sulfoxide precursors, delivering cyclopropanated ethers in 78%–92% yield when quenched with aqueous ammonium chloride at −78 °C [24] [21].

Data Tables Section

The preceding tables are collected here for ease of reference and comparison.

Table 3.1 – SN2 Rate Constants for 1-Chloro-3-methoxypropane

| Entry | Solvent / Phase | Nucleophile | k₂ | Unit | Ref |

|---|---|---|---|---|---|

| 1-a | DMF | I⁻ | 2.1 × 10⁻⁴ | M⁻¹ s⁻¹ [9] | 64 |

| 1-b | DMSO | I⁻ | 9.6 × 10⁻⁴ | M⁻¹ s⁻¹ [4] | 70 |

| 1-c | Gas | F⁻ | 3.7 × 10⁻¹¹ | cm³ molecule⁻¹ s⁻¹ [6] | 76 |

| 1-d | CH₃CN | CH₃S⁻ | 1.3 × 10⁻³ | M⁻¹ s⁻¹ [1] | 61 |

Table 3.2 – Gas-Phase E2 Parameters

| Substrate | Ea (kJ mol⁻¹) | log A (s⁻¹) | Product | Ref |

|---|---|---|---|---|

| 2-Methoxy-1-chloroethane | 219 [8] | 12.81 [8] | Vinyl methyl ether | 92 |

| 3-Methoxy-1-chloropropane | 226 [12] | 12.92 [12] | 3-Methoxy-prop-1-ene | 59 |

| 4-Methoxy-1-chlorobutane | 218 [12] | 12.89 [12] | Mixed (E2 + cyclization) | 59 |

Table 3.3 – Metal-Mediated Oxidations

| Catalyst system | Solvent | Conversion (%) | Product | Ref |

|---|---|---|---|---|

| Cu²⁺/H₂O₂ | pH 7 buffer | 41 [14] | 3-Methoxypropionaldehyde | 58 |

| Cu(I)/Na₂S₂O₈ | CH₃CN | 23 [16] | 3-Methoxypropanic acid | 43 |

| Electro-GC / Cl⁻ | Ethanol | 62 [15] | 3-Methoxyacetaldehyde | 56 |

Table 3.4 – Activation Energies for 1,3-C–H Insertion

| Carbenoid | ΔG‡ (kcal mol⁻¹) | C···H distance (Å) | Ref |

|---|---|---|---|

| (1-Chloropropyl)MgCl | 20.0 | 1.42 | 4 |

| (1-Methoxypropyl)MgCl | 33.8 | 1.57 | 4 |

| (1-Methylthiopropyl)MgCl | 47.1 | 1.71 | 4 |

Concluding Remarks

The reactivity of 1-chloro-3-methoxypropane is governed by a delicate balance between electronic activation via the β-methoxy group and steric retardation at the electrophilic carbon. Substitution reactions dominate under nucleophilic, low-temperature conditions, whereas elimination becomes prevalent with bulky bases and elevated temperatures. Reductive dehalogenation with hydride sources provides a clean route to dechlorinated ethers, and oxidative or electrochemical methods enable selective functional-group interconversions. Finally, the compound’s ability to serve as a precursor to magnesium carbenoids positions it as a gateway to sophisticated carbocyclic frameworks via 1,3-C–H insertion.

XLogP3

Boiling Point

GHS Hazard Statements

H225 (33.33%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (66.67%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant